1,8-Dimethoxy-9,10-bis(phenylethynyl)anthracene
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Overview
Description
1,8-Dimethoxy-9,10-bis(phenylethynyl)anthracene is a polycyclic aromatic hydrocarbon derivative. It is known for its unique photophysical properties, including strong fluorescence, which makes it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dimethoxy-9,10-bis(phenylethynyl)anthracene typically involves the Sonogashira cross-coupling reaction. This reaction uses palladium as a catalyst and copper as a co-catalyst to couple phenylacetylene with 1,8-dimethoxyanthracene . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) and bases such as triethylamine or potassium carbonate .
Industrial Production Methods
This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,8-Dimethoxy-9,10-bis(phenylethynyl)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of partially hydrogenated anthracene derivatives.
Substitution: Formation of brominated or nitrated anthracene derivatives.
Scientific Research Applications
1,8-Dimethoxy-9,10-bis(phenylethynyl)anthracene has several applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical reactions and studies.
Biology: Employed in fluorescence microscopy and imaging techniques.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The compound exerts its effects primarily through its photophysical properties. Upon excitation by light, it emits fluorescence, which can be harnessed for imaging and sensing applications. The molecular targets include various cellular components in biological systems, where it can be used to track and visualize cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 9,10-Bis(phenylethynyl)anthracene
- 9,10-Diphenylanthracene
- 9,10-Dimethylanthracene
Uniqueness
1,8-Dimethoxy-9,10-bis(phenylethynyl)anthracene is unique due to its methoxy substituents, which enhance its solubility and modify its electronic properties. This makes it more versatile in various applications compared to its analogs .
Properties
CAS No. |
80034-24-8 |
---|---|
Molecular Formula |
C32H22O2 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
1,8-dimethoxy-9,10-bis(2-phenylethynyl)anthracene |
InChI |
InChI=1S/C32H22O2/c1-33-29-17-9-15-26-25(21-19-23-11-5-3-6-12-23)27-16-10-18-30(34-2)32(27)28(31(26)29)22-20-24-13-7-4-8-14-24/h3-18H,1-2H3 |
InChI Key |
DQOAHQWNNMXPRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C(C3=C(C(=CC=C3)OC)C(=C21)C#CC4=CC=CC=C4)C#CC5=CC=CC=C5 |
Origin of Product |
United States |
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